molecular formula C8H4Cl2N2 B050164 2,6-Dichloroquinoxaline CAS No. 18671-97-1

2,6-Dichloroquinoxaline

Cat. No.: B050164
CAS No.: 18671-97-1
M. Wt: 199.03 g/mol
InChI Key: WFOKVKYNVKVWFK-UHFFFAOYSA-N
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Description

2,6-Dichloroquinoxaline is a useful research compound. Its molecular formula is C8H4Cl2N2 and its molecular weight is 199.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Antimicrobial Activity of Quinoxalines :

    • Symmetrically disubstituted quinoxalines showed significant antibacterial activity, while certain compounds demonstrated notable antifungal activity. This highlights the potential of 2,6-Dichloroquinoxaline derivatives in developing antimicrobial agents (El-Atawy et al., 2019).
  • Antibacterial Activity of 2-Substituted-6-Chloroquinoxalines :

    • A study found that compounds synthesized from this compound demonstrated good antibacterial activities, indicating its utility in creating new antibacterial agents (Babu et al., 2020).
  • CXCR Receptor Antagonists for Inflammatory Diseases :

    • Novel 2-(alkylaminoalkyl)amino-3-aryl-6,7-dichloroquinoxalines were identified as selective antagonists of IL-8, suggesting their potential as anti-inflammatory agents, particularly in treating neutrophil-mediated inflammatory diseases (Expert Opinion on Therapeutic Patents, 2000).
  • Synthesis of 2,3-Dichloroquinoxalines :

    • A high-yielding synthesis method for 2,3-dichloroquinoxalines was developed, demonstrating the versatility of dichloroquinoxalines in organic synthesis (Romer, 2009).
  • Anti-Inflammatory and Analgesic Agents :

    • New pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline derivatives synthesized using 2,3-dichloroquinoxaline showed promising analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2010).
  • Antibacterial and Anticancer Activity :

    • Derivatives of 2,3,6,7-tetra substituted-N-(3-chloroquinoxalin-2-yl)acridin-9-amine, synthesized from 2,3-dichloroquinoxaline, displayed significant activity against bacterial and cancer strains (Podila & Omprakash, 2020).
  • Oxidative Stress in Mice :

    • A study on 2,6-Dichlorobenzoquinone, closely related to this compound, indicated oxidative stress and altered gene transcription in mice, which could have implications for human health assessment (Wu et al., 2022).

Safety and Hazards

2,6-Dichloroquinoxaline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia, certifying them a great future in medicinal chemistry . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .

Mechanism of Action

Target of Action

It is known that quinoxaline derivatives, to which 2,6-dichloroquinoxaline belongs, have been utilized for the design and development of numerous bioactive molecules

Biochemical Pathways

Quinoxaline derivatives have been associated with a wide range of physicochemical and biological activities , suggesting that they may interact with multiple pathways.

Pharmacokinetics

The compound’s solubility in chloroform and methanol suggests that it may have some degree of bioavailability, but further studies are needed to confirm this.

Action Environment

It is known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature , suggesting that light, moisture, and temperature may affect its stability.

Properties

IUPAC Name

2,6-dichloroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-5-1-2-6-7(3-5)11-4-8(10)12-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOKVKYNVKVWFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066398
Record name Quinoxaline, 2,6-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18671-97-1
Record name 2,6-Dichloroquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18671-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloroquinoxaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018671971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoxaline, 2,6-dichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Quinoxaline, 2,6-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DICHLOROQUINOXALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29VQU5GY7G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

45 g of 2-hydroxy-6-chloroquinoxaline are treated in a sulphonation flask with 100 ml of phosphorus oxychloride. The mixture is stirred at reflux temperature for 20 minutes. The excess phosphorus oxychloride is thereupon distilled off and the residue is treated with 500 ml of ice-water. The product obtained is filtered off and washed with water until it is neutral. By crystallization from ethanol/water there is obtained 2,6-dichloroquinoxaline of melting point 152° C.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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